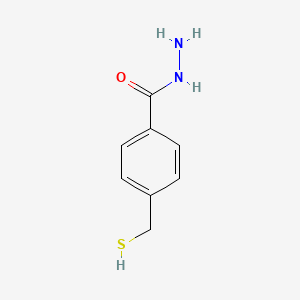

4-(Sulfanylmethyl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

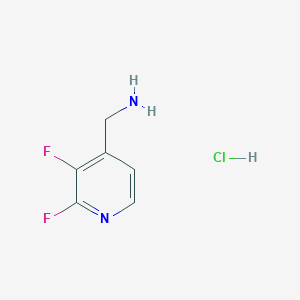

4-(Sulfanylmethyl)benzohydrazide is a chemical compound with the molecular formula C8H10N2OS . It has a molecular weight of 182.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2OS/c9-10-8(11)7-3-1-6(5-12)2-4-7/h1-4,12H,5,9H2,(H,10,11) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule .科学的研究の応用

Synthesis and Characterization

- Tandem Synthesis for Potential Cancer Therapeutics : A study reports the synthesis of pyrrole-linked mono- and bis(1,3,4-oxadiazole) hybrids, utilizing benzohydrazide derivatives. These compounds demonstrated cytotoxicity against various cancer cell lines, indicating potential as cancer therapeutics. Molecular docking studies supported their capability as thymidylate synthase inhibitors, suggesting their potential application in cancer treatment (Sanad, Mekky, & Ahmed, 2022).

- Crystallographic Analysis : The crystal structure of a benzohydrazide compound, demonstrating intermolecular hydrogen bonding and potential for forming complex molecular architectures, was described. This highlights the structural versatility of benzohydrazide derivatives in material science and crystal engineering (Gwaram et al., 2010).

Biological Activities

- Antimicrobial and Anticancer Activities : Microwave-induced synthesis of 1,2,4-triazole derivatives starting from benzohydrazide demonstrated significant in-vitro anthelmintic and antimicrobial activities. This underscores the potential of benzohydrazide derivatives in developing new antimicrobial agents (Panda, Kumar, & Sahoo, 2022).

- Antioxidant Properties : New thiosemicarbazide derivatives derived from 2-(ethylsulfanyl)benzohydrazide showed remarkable antioxidant activities in DPPH assays, with some compounds outperforming standard antioxidants. This suggests their potential application in combating oxidative stress-related diseases (Nazarbahjat et al., 2014).

Advanced Materials

- Covalent Organic Frameworks (COFs) : The synthesis of COFs through condensation of diethoxyterephthalohydrazide with tri-formyl compounds, linked via hydrazone bonds, demonstrated the creation of highly crystalline, stable, and porous materials. These COFs have potential applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

作用機序

Target of Action

This compound is a relatively new entity in the field of medicinal chemistry, and its specific targets are still under investigation .

Mode of Action

It is known that the compound interacts with its targets through a series of biochemical reactions . The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

As a part of a larger class of compounds known as hydrazides, it is likely that this compound may interact with multiple pathways in the body .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

As research progresses, it is expected that more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

The action of 4-(Sulfanylmethyl)benzohydrazide can be influenced by various environmental factors . These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, which can affect the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

It is known that benzohydrazide derivatives, which include 4-(Sulfanylmethyl)benzohydrazide, have been associated with a wide range of biological properties . These properties include antibacterial, anti-fungal, anti-tubercular , and antioxidant activities

Cellular Effects

Benzohydrazide derivatives have been shown to have potential antiproliferative effects . These compounds have been synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors

Molecular Mechanism

It is known that benzohydrazide derivatives can act as EGFR kinase inhibitors This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

4-(sulfanylmethyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c9-10-8(11)7-3-1-6(5-12)2-4-7/h1-4,12H,5,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAVGMCCIGBJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2814619.png)

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2814625.png)

![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2814626.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814631.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2814632.png)